N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)
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Overview
Description
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) is a chemical compound with the molecular formula C16H22N4 and a molecular weight of 270.37 g/mol . This compound is known for its fluorescent properties and its ability to bind to mitochondria . It has applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses.
Medicine: It is studied for its potential therapeutic effects due to its enzyme inhibition properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) typically involves the reaction of N1-methylbenzene-1,4-diamine with ethane-1,2-diyl dichloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds .
Mechanism of Action
The mechanism of action of N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) involves its binding to mitochondrial enzymes. This binding inhibits the activity of enzymes such as oxidases and catalase, leading to alterations in mitochondrial function . The compound’s fluorescent properties also make it useful for imaging and tracking mitochondrial activity in biological studies .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,2-ethanediamine: Similar in structure but with different functional groups.
N,N’-Bis(2-aminoethyl)-1,2-ethanediamine: Another similar compound with different applications.
N,N’-Bis(4-aminophenyl)-1,2-ethanediamine: Similar in structure but with different aromatic substitutions.
Uniqueness
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) is unique due to its specific binding to mitochondrial enzymes and its fluorescent properties, which are not commonly found in similar compounds .
Properties
IUPAC Name |
4-N-[2-(4-amino-N-methylanilino)ethyl]-4-N-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-19(15-7-3-13(17)4-8-15)11-12-20(2)16-9-5-14(18)6-10-16/h3-10H,11-12,17-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHNSAOECJYDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183356 |
Source
|
Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29103-75-1 |
Source
|
Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029103751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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